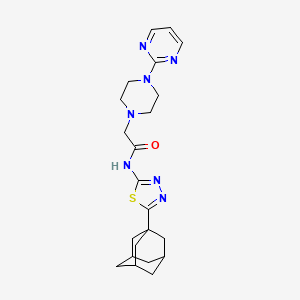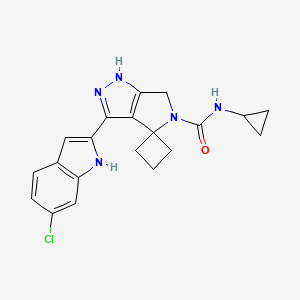
Pip5K1C-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pip5K1C-IN-1 is a chemical compound known for its inhibitory effects on phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C). This enzyme plays a crucial role in various cellular processes, including signal transduction, vesicle trafficking, and actin cytoskeleton dynamics. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the fields of cancer, chronic pain, and viral infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pip5K1C-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Formation of the Core Structure: This step involves the construction of the core chemical structure through a series of reactions such as cyclization, condensation, or coupling reactions.
Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to enhance the compound’s inhibitory activity. Common reactions include alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Pip5K1C-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced analogs, which may exhibit different biological activities.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different levels of inhibitory activity against PIP5K1C.
Scientific Research Applications
Pip5K1C-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of PIP5K1C in various chemical pathways.
Biology: Employed in cellular studies to investigate the effects of PIP5K1C inhibition on cell signaling, migration, and endocytosis.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, chronic pain, and viral infections.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PIP5K1C.
Mechanism of Action
Pip5K1C-IN-1 exerts its effects by inhibiting the activity of phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C). This enzyme catalyzes the phosphorylation of phosphatidylinositol 4-phosphate to produce phosphatidylinositol 4,5-bisphosphate, a lipid second messenger involved in various cellular processes. By inhibiting PIP5K1C, this compound disrupts these processes, leading to altered cell signaling, reduced cell migration, and impaired endocytosis .
Comparison with Similar Compounds
Similar Compounds
Compound 30 and Compound 33: Newly discovered PIP5K1C inhibitors that exhibit high kinase selectivity and low clearance rates in mice.
Uniqueness
Pip5K1C-IN-1 is unique due to its specific inhibitory action on PIP5K1C, making it a valuable tool in studying the enzyme’s role in cellular processes and its potential as a therapeutic target. Its effectiveness in various biological assays and potential therapeutic applications further distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H20ClN5O |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
3-(6-chloro-1H-indol-2-yl)-N-cyclopropylspiro[1,6-dihydropyrrolo[3,4-c]pyrazole-4,1'-cyclobutane]-5-carboxamide |
InChI |
InChI=1S/C20H20ClN5O/c21-12-3-2-11-8-15(23-14(11)9-12)18-17-16(24-25-18)10-26(20(17)6-1-7-20)19(27)22-13-4-5-13/h2-3,8-9,13,23H,1,4-7,10H2,(H,22,27)(H,24,25) |
InChI Key |
LLAWYVWENAOOFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C3=C(CN2C(=O)NC4CC4)NN=C3C5=CC6=C(N5)C=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)
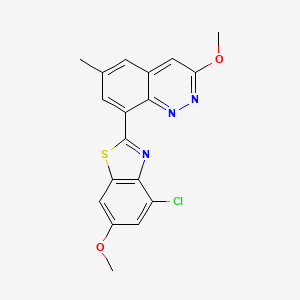
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
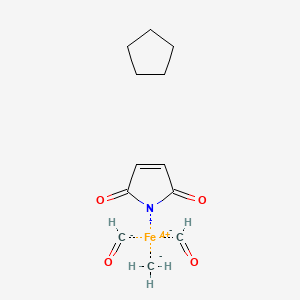
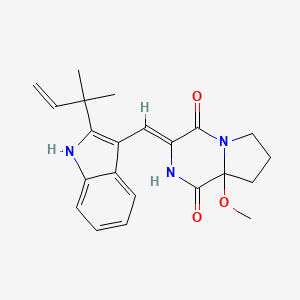
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
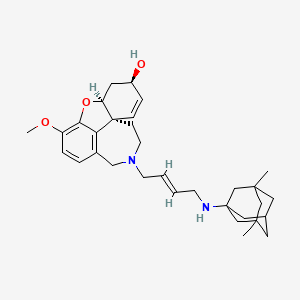
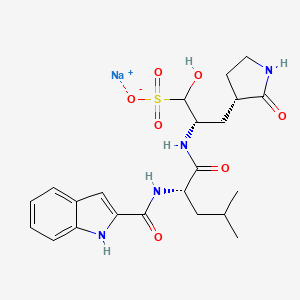
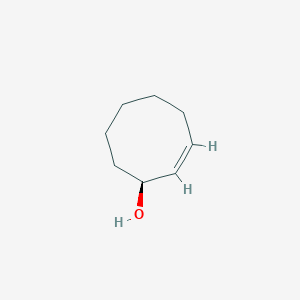
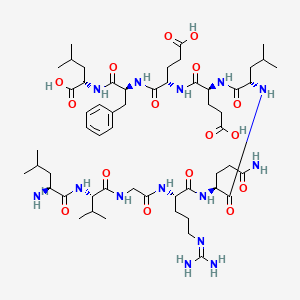
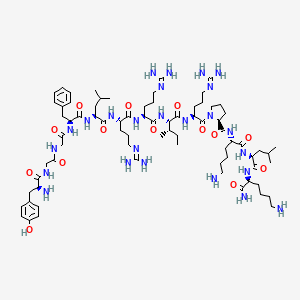
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
